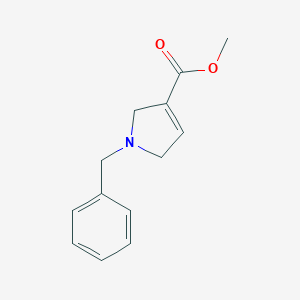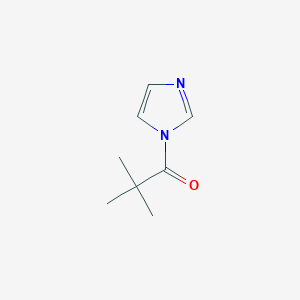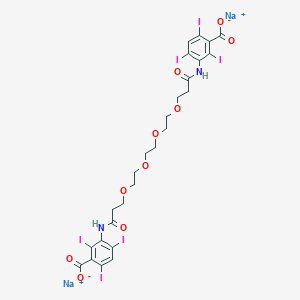
Iodoxamate sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodoxamate sodium is a chemical compound that is widely used in scientific research. It is a water-soluble iodine-containing compound that is used as a reagent in various biochemical and physiological experiments. Iodoxamate sodium is known for its unique properties, which make it an ideal reagent for many types of research.
Wirkmechanismus
The mechanism of action of iodoxamate sodium is not fully understood. However, it is known to inhibit the activity of certain enzymes, such as peroxidases and catalases. This inhibition is thought to be due to the binding of iodoxamate sodium to the active site of these enzymes.
Biochemische Und Physiologische Effekte
Iodoxamate sodium has a number of biochemical and physiological effects. It has been shown to inhibit the activity of peroxidases and catalases, which are important enzymes involved in oxidative stress. Iodoxamate sodium has also been shown to have antimicrobial activity, and it is thought to be effective against a wide range of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of iodoxamate sodium is its water solubility. This makes it easy to work with in the laboratory, and it can be easily dissolved in aqueous solutions. Another advantage is its unique properties, which make it an ideal reagent for many types of experiments.
However, there are also limitations to the use of iodoxamate sodium. One limitation is its potential toxicity. Iodoxamate sodium is known to be toxic to some organisms, and care must be taken when handling it in the laboratory. Another limitation is its potential interference with other reagents and assays. Iodoxamate sodium can interfere with some assays, and it is important to be aware of this when using it in experiments.
Zukünftige Richtungen
There are many possible future directions for research on iodoxamate sodium. One area of research could be to further investigate its mechanism of action. Another area of research could be to explore its potential as an antimicrobial agent. Additionally, iodoxamate sodium could be used in combination with other reagents to study complex biological systems.
In conclusion, iodoxamate sodium is a valuable reagent in scientific research. Its unique properties make it an ideal reagent for many types of experiments, and its potential uses are vast. Further research on iodoxamate sodium could lead to new insights into its mechanism of action and its potential applications in various fields of research.
Synthesemethoden
Iodoxamate sodium is synthesized by reacting iodine with sodium hydroxide in water. The resulting solution is then treated with ammonium chloride to form iodoxamate sodium. The synthesis of iodoxamate sodium is a relatively simple process, and the compound is easy to purify.
Wissenschaftliche Forschungsanwendungen
Iodoxamate sodium is used in a wide range of scientific research applications. It is commonly used as a reagent in biochemical assays, where it is used to measure the activity of enzymes. It is also used in physiological experiments, where it is used to study the effects of iodine on various biological systems.
Eigenschaften
CAS-Nummer |
100568-85-2 |
|---|---|
Produktname |
Iodoxamate sodium |
Molekularformel |
C26H24I6N2Na2O10 |
Molekulargewicht |
1331.9 g/mol |
IUPAC-Name |
disodium;3-[3-[2-[2-[2-[3-(3-carboxylato-2,4,6-triiodoanilino)-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2,4,6-triiodobenzoate |
InChI |
InChI=1S/C26H26I6N2O10.2Na/c27-13-11-15(29)23(21(31)19(13)25(37)38)33-17(35)1-3-41-5-7-43-9-10-44-8-6-42-4-2-18(36)34-24-16(30)12-14(28)20(22(24)32)26(39)40;;/h11-12H,1-10H2,(H,33,35)(H,34,36)(H,37,38)(H,39,40);;/q;2*+1/p-2 |
InChI-Schlüssel |
HGRQOYAKTUQPTC-UHFFFAOYSA-L |
SMILES |
C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)[O-])I)I)I)C(=O)[O-])I.[Na+].[Na+] |
Kanonische SMILES |
C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)[O-])I)I)I)C(=O)[O-])I.[Na+].[Na+] |
Andere CAS-Nummern |
100568-85-2 |
Synonyme |
iodoxamic acid sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



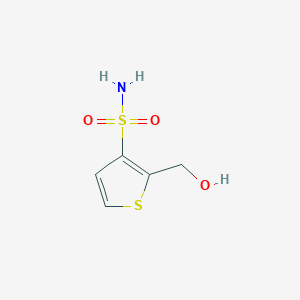
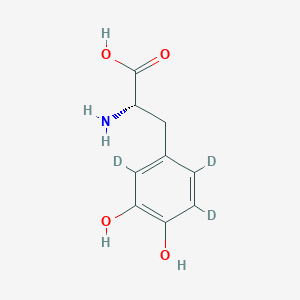
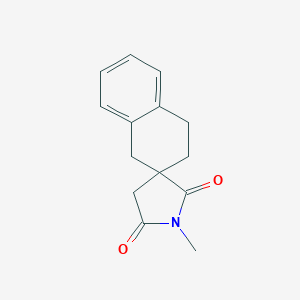
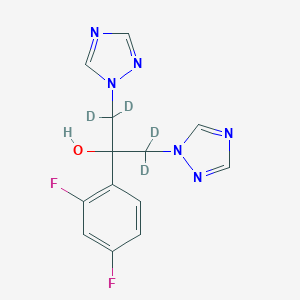
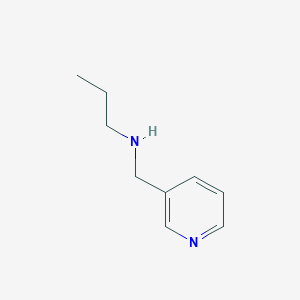
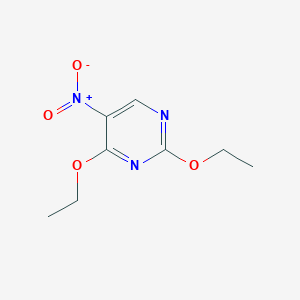
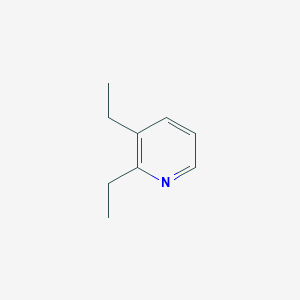
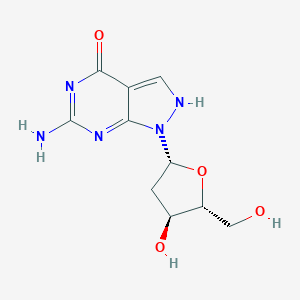
![7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B21000.png)
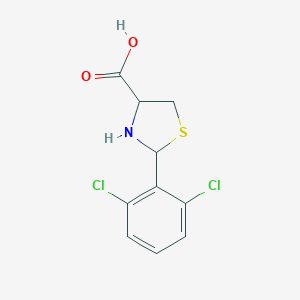
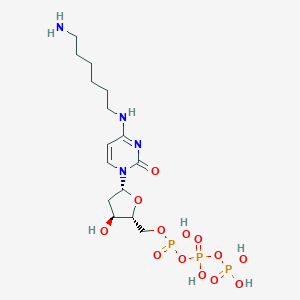
![7-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B21010.png)
